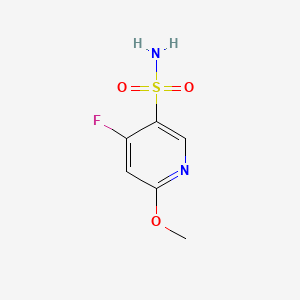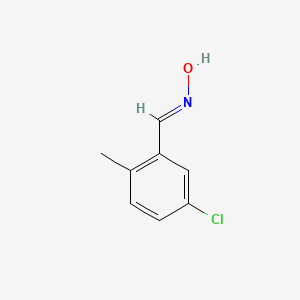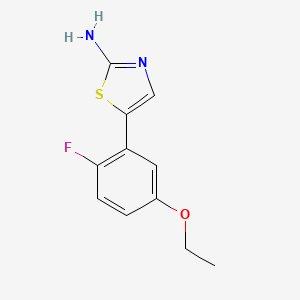
Pomalidomide-CO-PEG3-C2-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-CO-PEG3-C2-Cl is a compound that incorporates pomalidomide, a well-known immunomodulatory agent, with a polyethylene glycol (PEG) linker and a terminal chlorine group. This compound is primarily used in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-PEG3-C2-Cl typically involves the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The compound is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Pomalidomide-CO-PEG3-C2-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine group can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity.
Common Reagents and Conditions
Chlorinating Agents:
Oxidizing and Reducing Agents: Used to facilitate oxidation and reduction reactions.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in medicinal chemistry and drug development .
科学研究应用
Pomalidomide-CO-PEG3-C2-Cl has a wide range of scientific research applications, including:
作用机制
Pomalidomide-CO-PEG3-C2-Cl exerts its effects through the following mechanisms:
Binding to Cereblon: The pomalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.
Protein Degradation: The binding of the compound to cereblon leads to the ubiquitination and subsequent degradation of target proteins.
Pathways Involved: The degradation of target proteins affects various cellular pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Pomalidomide-PEG3-C2-NH2: Similar to Pomalidomide-CO-PEG3-C2-Cl but with an amine group instead of a chlorine group.
Pomalidomide-PEG3-NH2 Hydrochloride: Contains a hydrochloride salt form of the amine group.
Pomalidomide-PEG3-C2-NH2: Another variant with a PEG linker and an amine group.
Uniqueness
This compound is unique due to its terminal chlorine group, which allows for specific chemical modifications and applications in targeted protein degradation. The PEG3 linker enhances its solubility and bioavailability, making it a valuable tool in drug development and medicinal chemistry .
属性
分子式 |
C22H26ClN3O8 |
|---|---|
分子量 |
495.9 g/mol |
IUPAC 名称 |
3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H26ClN3O8/c23-7-9-33-11-13-34-12-10-32-8-6-18(28)24-15-3-1-2-14-19(15)22(31)26(21(14)30)16-4-5-17(27)25-20(16)29/h1-3,16H,4-13H2,(H,24,28)(H,25,27,29) |
InChI 键 |
QOYMEDUIBYEIOA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


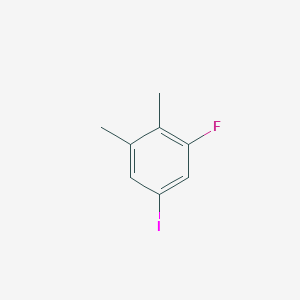
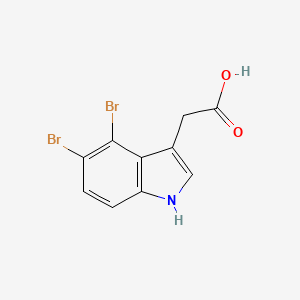
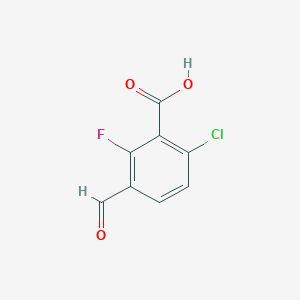
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
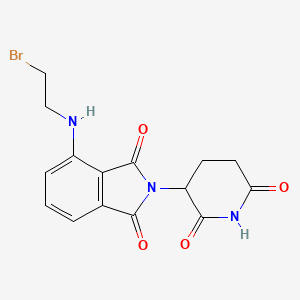
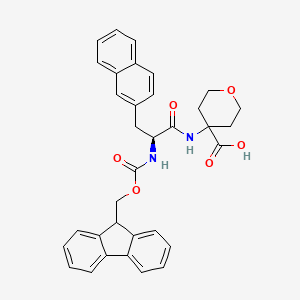
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)


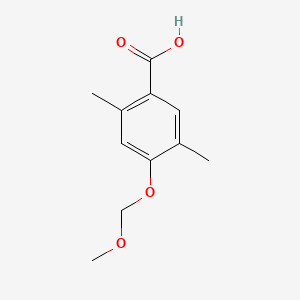
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
